4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Overview
Description
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which in turn is substituted with a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate, followed by further alkylation and oxidation steps to introduce the cyclopropylmethoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific pathway chosen. For example, oxidation of the phenoxy group can lead to the formation of quinones, while reduction of the piperidine ring can yield various piperidine derivatives.
Scientific Research Applications
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenoxy-substituted compounds. Examples include:
- 4-(3-Methoxyphenoxy)-piperidine
- 4-(3-Ethoxyphenoxy)-piperidine
Uniqueness
The uniqueness of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-[3-(cyclopropylmethoxy)phenoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-14(17-11-12-4-5-12)10-15(3-1)18-13-6-8-16-9-7-13/h1-3,10,12-13,16H,4-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILWEWJJSMPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC=C2)OC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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